Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothienopyridine core. This compound features a benzyl group at the 6-position, a 2-(2,4-dichlorophenoxy)acetamido substituent at the 2-position, and an ethyl carboxylate ester at the 3-position . The 2,4-dichlorophenoxy moiety introduces significant lipophilicity and steric bulk, which may enhance binding affinity to hydrophobic targets or receptors. Crystallographic studies of related compounds (e.g., ethyl 2-amino-6-benzyl derivatives) confirm the structural rigidity of the tetrahydrothienopyridine scaffold, which likely contributes to its stability in biological systems .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O4S.ClH/c1-2-32-25(31)23-18-10-11-29(13-16-6-4-3-5-7-16)14-21(18)34-24(23)28-22(30)15-33-20-9-8-17(26)12-19(20)27;/h3-9,12H,2,10-11,13-15H2,1H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSJYSWCJVDCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure
The compound has the following chemical formula: C25H24Cl2N2O4S·HCl. Its structure features a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. A study screened similar compounds against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Streptococcus pyogenes | Moderate inhibition |
| Klebsiella pneumoniae | Significant inhibition |
These results suggest that this compound may possess similar antimicrobial properties due to its structural analogies with other effective compounds .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in various studies. It is suggested that the presence of the dichlorophenoxy group contributes to its efficacy by modulating inflammatory pathways. Research indicates that compounds with similar structures can inhibit the release of pro-inflammatory cytokines and enzymes from immune cells .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors involved in inflammation and immune response.
- Cell Membrane Disruption : Antimicrobial activity may be due to disruption of microbial cell membranes.
Case Studies
- Antibacterial Efficacy : A study involving a series of thieno[2,3-c]pyridine derivatives demonstrated their ability to inhibit growth in multiple bacterial strains. The derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria .
- Inflammation Model : In an animal model of inflammation, similar compounds showed reduced swelling and pain indicators when administered prior to inflammatory stimuli. This suggests potential for therapeutic use in inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group (–COOEt) and acetamido moiety (–NHCO–) are key reactive sites for hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Ester hydrolysis | Aqueous NaOH/HCl, reflux | Carboxylic acid derivative (3-carboxylic acid) |
| Amide hydrolysis | Strong acid (e.g., H₂SO₄) | 2-(2,4-dichlorophenoxy)acetic acid and amine derivative (free –NH₂ group on pyridine) |
Notes :
-
Ester hydrolysis is well-documented in structurally similar tetrahydrothienopyridine derivatives, such as ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .
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Amide hydrolysis would likely require harsh conditions due to the electron-withdrawing 2,4-dichlorophenoxy group stabilizing the amide bond.
Nucleophilic Substitution
The 2,4-dichlorophenoxyacetamido group (–NHCOCH₂O–C₆H₃Cl₂) may participate in nucleophilic aromatic substitution (NAS) or ether cleavage:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Chlorine displacement | Strong nucleophiles (e.g., NH₃, OH⁻) | Substituted phenoxy derivatives (e.g., –O–C₆H₃(OH)₂) |
| Ether cleavage | HI (excess) | 2,4-dichlorophenol and acetamide fragment |
Notes :
-
Dichlorophenoxy groups are typically resistant to mild nucleophiles but react under forcing conditions.
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Ether cleavage is less likely unless subjected to concentrated hydrohalic acids.
Cyclization and Rearrangement
The tetrahydrothienopyridine core could undergo ring-opening or rearrangement under specific conditions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Thermal decomposition | High temperature (>200°C) | Fragmentation products (thiophene, pyridine derivatives) |
| Acid-catalyzed rearrangement | H₂SO₄ or HCl gas | Ring-expanded or contracted heterocycles (e.g., thienodiazepines) |
Notes :
-
Similar tetrahydrothienopyridines exhibit thermal stability up to 150°C but decompose at higher temperatures .
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Acid-mediated rearrangements are common in nitrogen-containing heterocycles but require experimental validation .
Functional Group Transformations
The benzyl group (–CH₂C₆H₅) and ethyl ester (–COOEt) offer opportunities for derivatization:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrogenolysis (benzyl) | H₂, Pd/C | Debenzylated derivative (secondary amine) |
| Transesterification | ROH, acid catalyst | Alternate ester (e.g., methyl or tert-butyl ester) |
Notes :
-
Hydrogenolysis of benzyl groups is a standard method for deprotection in heterocyclic chemistry .
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Transesterification efficiency depends on steric hindrance from the thienopyridine core.
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s bioactivity likely stems from interactions with biological targets:
Key Limitations and Research Gaps
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No direct experimental data for this compound exists in the provided sources.
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Predictions rely on analogs like ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and general heterocyclic reactivity .
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Experimental validation (e.g., HPLC, NMR, X-ray crystallography) is required to confirm hypothesized reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Observations
Substituent Effects at Position 2: The 2,4-dichlorophenoxy group in the target compound provides enhanced lipophilicity compared to mono-chlorinated analogs (e.g., 4-chlorophenoxy), which may improve membrane permeability or receptor binding in hydrophobic pockets . Replacement with chloropropanamido (as in CAS 1049746-42-0) eliminates aromaticity, likely reducing interactions with aromatic residues in enzymes or receptors .
Substituent Effects at Position 6: The benzyl group (target compound) contributes to steric hindrance and may protect the tetrahydrothienopyridine core from metabolic degradation.
Carboxylate vs. Carboxamide :
- Ethyl carboxylate esters (target compound) are prone to hydrolysis, whereas carboxamide derivatives (e.g., CAS 1216713-05-1) exhibit greater metabolic stability, favoring prolonged activity .
Similarity Analysis :
- The Boc-protected analog (CAS 193537-14-3, similarity score 0.86) retains the core structure but introduces a tert-butoxycarbonyl group, which is typically used in synthetic intermediates rather than active pharmaceutical ingredients .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for ethyl 2-amino-6-benzyl derivatives, as described in crystallographic reports .
- Biological Data Gaps: No direct pharmacological data are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation and known substituent effects.
- Safety Profiles : Analogous compounds (e.g., CAS 1216453-59-6) emphasize standard safety protocols (e.g., P210 for flammability), suggesting shared handling requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
